molecular formula C7H16ClNO2S B1651723 S-Butyl-L-cysteine--hydrogen chloride (1/1) CAS No. 13331-77-6

S-Butyl-L-cysteine--hydrogen chloride (1/1)

Cat. No.: B1651723
CAS No.: 13331-77-6
M. Wt: 213.73
InChI Key: SGGLBSHFNLOQRL-RGMNGODLSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of S-tert-Butyl-L-cysteine hydrochloride exhibits a complex three-dimensional arrangement that fundamentally alters the chemical properties compared to its parent amino acid. The compound possesses the molecular formula C7H16ClNO2S with a calculated molecular weight of 213.72 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is hydrogen (2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid chloride, which precisely describes its stereochemical configuration and ionic composition.

The stereochemical arrangement of S-tert-Butyl-L-cysteine hydrochloride maintains the characteristic L-configuration at the alpha carbon, designated as (2R) in the Rectus/Sinister nomenclature system. This stereochemical assignment reflects the priority sequence determined by atomic numbers, where the sulfur atom's higher atomic number influences the designation compared to standard amino acid nomenclature. The presence of the tert-butyl group attached to the sulfur atom creates a significant steric environment that dramatically influences the molecule's conformational preferences and chemical reactivity patterns.

The molecular architecture incorporates several critical structural elements that define its chemical behavior. The amino acid backbone consists of the standard carboxylic acid and amino functional groups, while the modified side chain features a sulfur atom bonded to a tertiary butyl group with the molecular arrangement CC(C)(C)S-. This tert-butyl modification serves as a protecting group strategy commonly employed in synthetic peptide chemistry, where selective protection and deprotection of functional groups enables controlled chemical transformations.

The hydrochloride salt formation involves the protonation of the amino group, creating a zwitterionic structure in the solid state. This ionic arrangement significantly influences the compound's physical properties, including enhanced solubility in polar solvents and increased crystalline stability. The molecular representation in Simplified Molecular Input Line Entry System notation demonstrates the complete structural formula as [H+].[Cl-].CC(C)(C)SCC@HC(O)=O, explicitly showing the ionic components and stereochemical designation.

Properties

IUPAC Name

(2R)-2-amino-3-butylsulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-2-3-4-11-5-6(8)7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGLBSHFNLOQRL-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCSC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00779027
Record name S-Butyl-L-cysteine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00779027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13331-77-6
Record name S-Butyl-L-cysteine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00779027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrolytic Cell Configuration

Electrochemical reduction of L-cystine to L-cysteine derivatives is a cornerstone method. A 2025 Chinese patent (CN111118531A) details an electrolytic cell separated by an ionic membrane, with a tin (Sn) cathode and dimensionally stable anode (DSA). The catholyte comprises saturated L-cystine, 1.2 M hydrochloric acid, and sodium ascorbate (4 wt% relative to L-cystine), while the anolyte contains 10% saturated sodium bicarbonate.

Operational Parameters

Optimal conditions vary by current density and voltage:

  • Low-intensity regime : 2.5 V/m and 2 A/dm² at 60°C yield 81% pure product after 5 hours.
  • High-efficiency mode : 4.5 V/m and 10 A/dm² at 63°C achieve 98% yield within 4 hours, with rapid potential spikes in the Luggin glass tube signaling reaction completion.

Post-electrolysis steps include:

  • Decolorization : Activated carbon treatment removes oxidative byproducts.
  • Vacuum concentration : Reduces filtrate volume until crystallization initiates.
  • Ice bath crystallization : Enhances crystal size and purity (melting point 203–204°C).

Acid-Catalyzed Alkylation with tert-Butanol

Reaction Mechanism

Direct S-alkylation of L-cysteine employs concentrated hydrochloric acid (12 M) and tert-butanol. The WO2012065102A2 patent describes refluxing equimolar L-cysteine and tert-butanol in HCl at 110°C for 6 hours, achieving 85–91% yields. Steric hindrance from the tert-butyl group minimizes over-alkylation, while HCl protonates the amino group to prevent racemization.

Purification Challenges

Crude product isolation requires cooling to 0°C and filtration, but residual tert-butanol necessitates azeotropic distillation with toluene. Final recrystallization from ethyl acetate/hexane mixtures elevates purity to ≥99% (HPLC).

Peptide Synthesis Intermediates

Protecting Group Strategies

S-tert-Butyl-L-cysteine hydrochloride serves as a key building block in peptide chains. Organic Syntheses documents its use in synthesizing O-tert-butyl-L-seryl-S-tert-butyl-L-cysteine tert-butyl ester via:

  • Nα-Boc protection : Using di-tert-butyl dicarbonate in dimethylacetamide.
  • Coupling reactions : Isobutyl chloroformate activates the carboxyl group for serine attachment.

Deprotection Protocols

Trityl group removal, as detailed in CN113214123A, uses triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) in dichloromethane at 0°C. This preserves stereochemistry with <2% racemization.

Comparative Analysis of Industrial Methods

Parameter Electrochemical Acid Alkylation Peptide Coupling
Yield (%) 81–98 85–91 89–100
Reaction Time (hours) 4–6 6 5–12
Purity (HPLC) ≥97% ≥99% ≥95%
Scalability High Moderate Low
Equipment Cost $$$ $ $$

Electrochemical reduction dominates industrial production due to scalability, while academic labs prefer alkylation for its simplicity. Peptide methods remain niche due to complex purification.

Advanced Purification Techniques

Vacuum Distillation

Post-crystallization mother liquors undergo fractional distillation at 50 mbar to recover unreacted L-cystine, improving overall atom economy by 12–15%.

Chiral Resolution

Racemic byproducts (≤3%) are separated using L-dibenzoyl tartaric acid in ethyl acetate, yielding enantiomerically pure (>99% ee) product.

Emerging Innovations

Continuous Flow Synthesis

Microreactor systems reduce reaction times to 30 minutes by enhancing mass transfer, though fouling from cysteine aggregates remains a challenge.

Enzymatic Alkylation

Pilot-scale trials using cysteine desulfurases achieve 92% yield under mild conditions (pH 7.4, 37°C), but enzyme costs limit commercial viability.

Chemical Reactions Analysis

S-Butyl-L-cysteine–hydrogen chloride (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the cysteine thiol group .

Scientific Research Applications

Chemical Properties and Structure

S-Butyl-L-cysteine–hydrogen chloride is a derivative of L-cysteine, an amino acid crucial for various biochemical processes. Its molecular formula is C7H16ClNO2SC_7H_{16}ClNO_2S, and it is known for its antioxidant and anti-inflammatory properties, which are vital for therapeutic applications.

Pharmaceutical Applications

1. Drug Development

  • Therapeutic Targeting : S-Butyl-L-cysteine is instrumental in developing drugs targeting cysteine-related pathways. This is particularly relevant for conditions like neurodegenerative diseases, where oxidative stress plays a critical role.
  • Case Study : A study demonstrated that the compound reduces oxidative stress markers in cellular models, suggesting its potential as a therapeutic agent for Alzheimer's disease.

2. Biochemical Research

  • Enzyme Activity Studies : This compound serves as a reagent in assays to investigate enzyme activities, contributing to our understanding of metabolic pathways .
  • Example : Research has shown that S-Butyl-L-cysteine enhances the activity of superoxide dismutase, an enzyme that protects against oxidative damage.

Antioxidant Properties

S-Butyl-L-cysteine has been explored for its antioxidant capabilities:

  • Mechanism of Action : It activates enzymes like superoxide dismutase and catalase, which are crucial in reducing oxidative stress in cells.
  • Research Findings : In vitro studies indicate that this compound can significantly lower levels of reactive oxygen species (ROS) in neuronal cells, highlighting its protective effects against oxidative damage.

Cosmetic Applications

The cosmetic industry investigates S-Butyl-L-cysteine for its skin-protective properties:

  • Skin Health : Its antioxidant properties make it a candidate for formulations aimed at enhancing skin health and appearance .
  • Product Development : Several cosmetic products have incorporated this compound to promote skin hydration and reduce signs of aging.

Food Industry Applications

S-Butyl-L-cysteine is also studied for potential applications as a food additive:

  • Preservation and Nutritional Enhancement : Its properties may help preserve food quality and enhance nutritional value, making it a valuable ingredient in food science research .
  • Case Example : Research has indicated that incorporating this compound into food products can improve shelf life by reducing oxidative spoilage.

Mechanism of Action

The mechanism of action of S-Butyl-L-cysteine–hydrogen chloride (1/1) is believed to involve the activation of antioxidant enzymes such as superoxide dismutase and catalase. These enzymes help reduce oxidative stress and inflammation in the body, which are key factors in the development of various diseases. The compound may also interact with specific molecular targets and pathways involved in cellular protection and repair.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following table and analysis highlight key differences between S-tert-Butyl-L-cysteine hydrochloride and other chloride-containing compounds, emphasizing structural, functional, and application-based distinctions.

Compound CAS Core Structure Primary Applications Key Properties
S-tert-Butyl-L-cysteine hydrochloride 2481-09-6 Cysteine derivative with S-tert-butyl group Organic synthesis, peptide modification Hydrochloride salt, chiral center, steric hindrance for controlled reactions
1-Butyl-3-methylimidazolium chloride 79917-90-1 Imidazolium-based ionic liquid Green solvent for cellulose dissolution Hydrophilic, low volatility, forms biphasic systems, recyclable
Callistephin chloride N/A Pelargonidin-3-O-glucoside chloride Natural pigment (anthocyanin) Glycoside structure, antioxidant properties, pH-dependent coloration

2.1 Structural and Functional Analysis
  • Amino Acid Derivatives vs. Ionic Liquids: S-tert-Butyl-L-cysteine hydrochloride’s cysteine backbone facilitates its integration into peptides, while its tert-butyl group enhances stability during synthesis . In contrast, 1-butyl-3-methylimidazolium chloride, an ionic liquid, lacks a chiral center but exhibits unique solvent properties due to its ionic nature, enabling cellulose dissolution without pretreatment .
  • Chloride Salts in Natural vs. Synthetic Contexts: Anthocyanins like Callistephin chloride (pelargonidin-3-O-glucoside) are natural glycosides with chloride counterions, functioning as pigments and antioxidants .
2.2 Key Research Findings
  • S-tert-Butyl-L-cysteine hydrochloride: Studies emphasize its utility in asymmetric synthesis, where the tert-butyl group directs regioselectivity in peptide coupling reactions . No volatility data is available, but its hydrochloride form ensures solubility in polar solvents.
  • 1-Butyl-3-methylimidazolium chloride :
    Research demonstrates its capacity to dissolve up to 25 wt% cellulose at 100°C, outperforming traditional solvents like N-methylmorpholine-N-oxide . Its negligible vapor pressure reduces environmental hazards, aligning with green chemistry principles .

  • Callistephin chloride : Stability studies show degradation under high pH or heat, limiting industrial applications compared to synthetic chloride salts .

Biological Activity

S-Butyl-L-cysteine hydrochloride (SBC) is a derivative of the amino acid cysteine, known for its biological significance and potential therapeutic applications. This article explores the biological activity of SBC, focusing on its mechanisms, effects in various biological systems, and relevant research findings.

S-Butyl-L-cysteine hydrochloride has the chemical formula C₇H₁₆ClNO₂S, and it is classified as a thiol compound due to the presence of a sulfhydryl (-SH) group. This structure is crucial for its biological activity, particularly in redox reactions and interactions with various biomolecules.

The biological activity of SBC can be attributed to several mechanisms:

  • Antioxidant Activity : SBC acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is primarily due to the thiol group, which can donate electrons to neutralize reactive oxygen species (ROS) .
  • Protein Synthesis : As a cysteine derivative, SBC plays a role in protein synthesis and enzyme function. Cysteine is a precursor for glutathione production, an essential antioxidant that protects cells from oxidative damage .
  • Cell Signaling : SBC may influence cellular signaling pathways through the modification of cysteine residues in proteins. This can affect various cellular processes, including apoptosis and proliferation .

Table 1: Summary of Biological Activities of S-Butyl-L-cysteine Hydrochloride

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
Protein SynthesisPrecursor for glutathione; involved in protein synthesis
Cell SignalingModifies cysteine residues; affects apoptosis and proliferation

Case Study 1: Antioxidant Effects in Cellular Models

A study investigated the antioxidant effects of SBC in human cell lines exposed to oxidative stress. The results showed that treatment with SBC significantly reduced markers of oxidative damage compared to untreated controls. The study concluded that SBC could be beneficial in preventing oxidative stress-related diseases .

Case Study 2: Role in Glutathione Production

Research demonstrated that SBC enhances glutathione levels in liver cells. By acting as a precursor for cysteine, SBC supplementation led to increased glutathione synthesis, which is critical for detoxification processes and cellular defense mechanisms .

Research Findings

Recent studies have highlighted the potential therapeutic applications of SBC:

  • Neuroprotective Effects : Investigations into SBC's neuroprotective properties revealed its ability to protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential role in treating neurodegenerative diseases .
  • Cancer Research : Preliminary findings indicate that SBC may inhibit cancer cell growth by modulating redox status and inducing apoptosis. Further research is needed to elucidate these mechanisms and evaluate its efficacy as an anticancer agent .

Q & A

Q. What are the optimal synthetic conditions for achieving high enantiomeric purity in S-Butyl-L-cysteine–HCl?

  • Methodological Answer : To ensure high enantiomeric purity, employ solution crystallization under controlled temperature and solvent polarity. For example, Xu et al. (2016) demonstrated that solvent-mediated crystallization at 4°C with ethanol-water mixtures enhances chiral resolution . Monitor reaction progress via chiral HPLC and validate purity using circular dichroism (CD) spectroscopy. Adjust pH to stabilize the zwitterionic form, as acidic conditions (pH ~2–3) favor crystallization of the hydrochloride salt .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of S-Butyl-L-cysteine–HCl?

  • Methodological Answer : Combine X-ray crystallography for absolute stereochemical confirmation (as exemplified by Thalladi et al. (2000) for cysteine derivatives) with 1^1H/13^13C NMR to verify substituent positions . For sulfur-containing groups, use LC-MS to detect potential oxidation byproducts. Cross-reference IR spectra with computational simulations (e.g., DFT) to validate hydrogen-bonding patterns in the hydrochloride salt .

Advanced Research Questions

Q. How can co-crystallization strategies improve the physicochemical stability of S-Butyl-L-cysteine–HCl?

  • Methodological Answer : Screen co-formers (e.g., carboxylic acids) using combinatorial crystallization trials, as outlined by Zeng et al. (2018). Employ differential scanning calorimetry (DSC) to assess melting point elevation and powder X-ray diffraction (PXRD) to confirm co-crystal formation . For hygroscopicity reduction, test hydrophobic co-formers and analyze moisture sorption isotherms at varying relative humidity (25–75% RH) .

Q. What experimental approaches resolve contradictions between theoretical and observed spectral data for S-Butyl-L-cysteine–HCl?

  • Methodological Answer : Discrepancies in NMR chemical shifts may arise from dynamic proton exchange or solvent effects. Conduct variable-temperature NMR studies to identify exchange processes. For computational mismatches, refine density functional theory (DFT) models by incorporating explicit solvent molecules (e.g., water or HCl clusters) . Validate with solid-state NMR to distinguish between solution and crystal packing effects .

Q. How should researchers design stability studies to assess degradation pathways under varying pH conditions?

  • Methodological Answer : Perform accelerated stability testing at pH 1–10 using buffer systems (e.g., HCl/NaOH for acidic/basic conditions). Monitor degradation via UPLC-MS to identify products like sulfoxides or disulfide dimers. Apply kinetic modeling (e.g., Arrhenius plots) to predict shelf-life at 25°C. For photostability, expose samples to UV-Vis light (ICH Q1B guidelines) and quantify photodegradants using tandem MS .

Safety and Handling

Q. What safety protocols are critical for handling S-Butyl-L-cysteine–HCl in laboratory settings?

  • Methodological Answer : Use flame-retardant antistatic lab coats and nitrile gloves to prevent skin contact (Category 1 skin sensitizer per GHS classification) . Conduct reactions in fume hoods with local exhaust ventilation to minimize aerosol inhalation. For spills, neutralize with sodium bicarbonate and dispose via approved hazardous waste channels .

Data Analysis and Reporting

Q. How can researchers ensure statistical rigor in analyzing contradictory solubility data for S-Butyl-L-cysteine–HCl?

  • Methodological Answer : Apply multivariate regression to account for variables like temperature, ionic strength, and solvent composition. Use ANOVA to test batch-to-batch variability and Grubbs’ test to identify outliers. Report confidence intervals (95% CI) for solubility values and cross-validate with independent techniques (e.g., gravimetric vs. spectroscopic quantification) .

Q. What framework should guide the integration of literature data into experimental design?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify reproducible synthetic routes and characterization methods. Prioritize peer-reviewed studies with full experimental disclosure (e.g., Beilstein Journal of Organic Chemistry standards) . For conflicting reports, replicate key experiments under controlled conditions and publish negative results to clarify ambiguities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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S-Butyl-L-cysteine--hydrogen chloride (1/1)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.